ML241
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Overview
Description
ML241 is a potent and selective inhibitor of p97 ATPase, a protein involved in various cellular processes, including protein degradation and membrane fusion. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: ML241 can be synthesized through a series of chemical reactions involving the quinazoline scaffold. The synthesis typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Functionalization: The quinazoline core is then functionalized with various substituents to enhance its inhibitory activity against p97 ATPase. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete conversion of reactants to the desired product.
Catalysts and Solvents: Selecting appropriate catalysts and solvents to enhance reaction efficiency and minimize by-products.
Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: ML241 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products:
Oxidized Derivatives: These products may have altered biological activity and can be used for further studies.
Reduced Forms: These forms may exhibit different inhibitory properties against p97 ATPase.
Substituted Compounds: These compounds can be tailored for specific applications by introducing various functional groups.
Scientific Research Applications
ML241 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p97 ATPase and its role in protein degradation pathways.
Biology: Investigated for its effects on cellular processes such as autophagy, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
Industry: Utilized in the development of novel drugs targeting p97 ATPase and related pathways
Mechanism of Action
ML241 exerts its effects by inhibiting the ATPase activity of p97, a protein involved in various cellular processes. The inhibition of p97 ATPase disrupts protein homeostasis, leading to the accumulation of misfolded proteins and activation of stress response pathways. This can result in apoptosis or autophagy, depending on the cellular context .
Molecular Targets and Pathways:
p97 ATPase: The primary target of this compound, responsible for its inhibitory effects.
ERK1/2 and NF-κB Pathways: this compound has been shown to inhibit the phosphorylation of ERK1/2 and activate the NF-κB signaling pathway, contributing to its antiviral effects
Comparison with Similar Compounds
ML240: Another potent p97 ATPase inhibitor with distinct biological activities.
CB-5083: A p97 ATPase inhibitor with potential anticancer properties.
NMS-873: A selective p97 ATPase inhibitor with applications in cancer research.
Biological Activity
ML241 is a small-molecule compound recognized for its diverse biological activities, particularly as an inhibitor of the p97 ATPase and its role in viral inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound primarily functions as an inhibitor of the p97 ATPase, which is crucial for various cellular processes, including protein degradation and endoplasmic-reticulum-associated degradation (ERAD). The compound exhibits an IC50 value of approximately 100 nM , indicating its potency in inhibiting the p97 ATPase activity .
Key Mechanisms:
- Inhibition of p97 ATPase : this compound disrupts protein homeostasis by impairing the function of p97, leading to the accumulation of misfolded proteins and subsequent cellular stress responses.
- Impact on Apoptosis : Unlike its analog ML240, this compound does not significantly mobilize executioner caspases, suggesting a differential impact on apoptosis pathways .
- Viral Inhibition : this compound has shown promising results in inhibiting rotavirus proliferation by affecting early stages of viral entry into host cells .
2. Efficacy Against Rotavirus
Recent studies have demonstrated that this compound effectively inhibits rotavirus, a significant cause of gastroenteritis in children. The compound was evaluated through various assays to assess its antiviral properties.
In Vitro Studies :
- Rotavirus Proliferation : this compound significantly reduced the copy number of rotavirus in infected cells, with statistical significance observed up to 48 hours post-treatment. The compound's inhibitory effects were confirmed through RT-qPCR and immunofluorescence assays .
- Cytotoxicity Assessment : CCK8 assays indicated that this compound exhibited low cytotoxicity in MA104 cells, making it a viable candidate for therapeutic applications against rotavirus without substantial adverse effects .
In Vivo Studies :
- In a murine model, this compound demonstrated a reduction in diarrhea scores and body weight loss in suckling mice infected with rotavirus, indicating its potential for clinical applications .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding the functional attributes of this compound. The compound is derived from a quinazoline scaffold, which has been optimized through various modifications to enhance its potency and selectivity.
Compound | IC50 (nM) | Mechanism | Notes |
---|---|---|---|
ML240 | 100 | p97 Inhibition | Rapid apoptosis activation |
This compound | 100 | p97 Inhibition | Less potent in apoptosis induction |
4. Case Studies and Research Findings
Several case studies have explored the application and effectiveness of this compound in different contexts:
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of this compound revealed that it effectively inhibited rotavirus at multiple stages of infection. The research utilized ELISA and RT-qPCR to quantify viral loads and assess cytotoxicity, confirming this compound's potential as an antiviral agent with minimal toxicity.
Case Study 2: Cancer Cell Lines
In another investigation, this compound was tested against various cancer cell lines to evaluate its antiproliferative effects. While it showed less activity compared to ML240, it still provided insights into its role as a potential therapeutic agent in cancer treatment by modulating protein degradation pathways .
Properties
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPVQQGYVSLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: ML241 is a potent and selective inhibitor of the p97 ATPase, a crucial enzyme involved in protein homeostasis. [, , ]
A: this compound specifically targets the D2 domain of the p97 ATPase. [] It acts as an ATP-competitive inhibitor, interfering with the enzyme's ATPase activity. [, ]
ANone: Inhibition of p97 ATPase by this compound disrupts several cellular processes, including:
- Impaired Protein Degradation: this compound inhibits the degradation of p97-dependent proteasome substrates, leading to their accumulation. []
- Disruption of ERAD Pathway: this compound impairs the endoplasmic reticulum-associated degradation (ERAD) pathway, crucial for protein quality control. []
- Induction of Apoptosis: ML240, a closely related analog, has been shown to rapidly induce apoptosis, suggesting that disrupting p97's protein homeostasis function can trigger programmed cell death. []
A: The ability to develop domain-selective p97 inhibitors like this compound is crucial for dissecting the specific roles of different p97 domains and their interactions with cofactors. [] This knowledge can contribute to designing more targeted therapies.
A: While specific resistance mechanisms for this compound haven't been extensively studied, research on a related inhibitor, CB-5083, has identified mutations in the p97 ATPase (N660K and T688A) that confer resistance. [] These mutations could potentially affect this compound's efficacy as well.
A: While detailed in vivo data for this compound is limited in the provided research, it has shown potent antiproliferative activity against a panel of cancer cell lines (NCI-60). [] Furthermore, ML240, its close analog, effectively inhibited cancer cell growth and induced apoptosis in vitro. []
A: Interestingly, a separate study found that this compound effectively inhibits rotavirus proliferation in vitro and in vivo using a suckling mouse model. []
A: Research suggests that this compound interferes with the MAPK signaling pathway by inhibiting ERK1/2 phosphorylation. [] This inhibition ultimately leads to the activation of the NF-κB signaling pathway, playing a role in its anti-rotavirus activity. []
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound. More detailed chemical characterization data would be needed.
ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of this compound.
ANone: The research primarily focuses on this compound's target interaction and biological activity. Information regarding its stability under various conditions and formulation strategies is not available in the provided abstracts.
ANone: The provided abstracts do not elaborate on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of this compound. Further research is needed to explore its PK/PD profile.
ANone: Although this compound exhibits potent antiproliferative activity against cancer cell lines, its overall toxicity, adverse effects, and safety profile require further investigation.
A: The research highlights several other p97 ATPase inhibitors, including DBeQ, CB-5083, NMS-873, and UPCDC-30245. [, , ] Comparing their performance, cost, and impact would require further analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.